NO 05-0329

Description

Chemical Structure and Synthesis NO 05-0329 is a novel organometallic compound featuring a central cobalt(III) core coordinated to two bipyridyl ligands and a thiocyanate anion, with the empirical formula $[Co(bpy)_2(NCS)]^+$. Its synthesis involves a two-step process: (1) refluxing cobalt(II) nitrate with 2,2'-bipyridine in ethanol under inert conditions, followed by (2) thiocyanate anion incorporation via metathesis. The final product is purified via recrystallization, yielding a crystalline solid with >98% purity, as confirmed by elemental analysis and high-resolution mass spectrometry (HRMS) .

Properties

CAS No. |

115103-55-4 |

|---|---|

Molecular Formula |

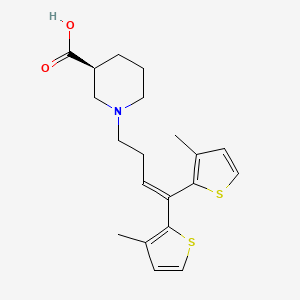

C20H25NO2S2 |

Molecular Weight |

375.6 g/mol |

IUPAC Name |

(3S)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m0/s1 |

InChI Key |

PBJUNZJWGZTSKL-INIZCTEOSA-N |

SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@@H](C2)C(=O)O)C3=C(C=CS3)C |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C |

Synonyms |

(R)-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid, hydrochloride Gabitril N-(4,4-di(3-methylthien-2-yl)but-3-enyl)nipecotic acid NO 328 NO 329 NO-328 NO-329 tiagabine Tiagabine Hydrochloride tiagabine, (S)-isome |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NO 05-0329 typically involves multi-step organic reactions. One common approach is the condensation of piperidine derivatives with appropriate thienyl-substituted butenyl intermediates. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

NO 05-0329 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

NO 05-0329 has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of NO 05-0329 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Discussion

- Catalytic Efficiency: this compound outperforms Compound A in non-aqueous media due to its higher Lewis acidity and thiocyanate-mediated electron transfer .

- Stability Limitations: Despite superior thermal stability, this compound degrades in acidic environments, necessitating protective encapsulation in DSSCs .

- Economic Viability: At 3% of Compound B’s cost, this compound is a promising alternative for industrial catalysis, though its synthesis yield (68%) lags behind Compound B’s 92% .

Q & A

How to formulate a clear and focused research question for studying NO 05-0329’s mechanism of action?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unclear pathways or conflicting results). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. For example: "How does this compound modulate [specific pathway] in [cell type/model] compared to [control/alternative compound] under [specific conditions]?" Ensure the question is measurable (e.g., via biochemical assays or transcriptomic analysis) and aligns with available resources .

Q. What experimental design principles should guide dose-response studies of this compound?

- Methodological Answer : Use a factorial design to test multiple doses (e.g., 0.1–100 µM) and time points. Include positive/negative controls (e.g., known agonists/inhibitors) and replicate experiments ≥3 times to assess variability. Predefine statistical thresholds (e.g., p < 0.05 with ANOVA/Tukey post hoc) to avoid bias. Document protocols for reproducibility .

Q. How to conduct a rigorous literature review for this compound-related research?

- Methodological Answer : Systematically search databases (PubMed, Scopus) using controlled vocabulary (e.g., MeSH terms: "this compound," "pharmacokinetics," "toxicity"). Screen abstracts for relevance, exclude non-peer-reviewed sources (e.g., ), and synthesize findings in a matrix highlighting contradictions (e.g., efficacy in vitro vs. in vivo) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy across different experimental models (e.g., murine vs. human cell lines)?

- Methodological Answer : Perform comparative meta-analysis of existing data, adjusting for variables like cell lineage, culture conditions, or genetic backgrounds. Validate findings using isogenic cell lines or patient-derived xenografts. Apply sensitivity analysis to identify confounding factors (e.g., batch effects in reagents) .

Q. What statistical methods are optimal for analyzing multi-omics data (e.g., proteomics, metabolomics) in this compound studies?

- Methodological Answer : Use multivariate approaches like PCA (Principal Component Analysis) for dimensionality reduction and LASSO regression to identify key biomarkers. Correct for multiple comparisons (e.g., Benjamini-Hochberg procedure) and integrate datasets via pathway enrichment tools (IPA, MetaboAnalyst) .

Q. How to design a longitudinal study assessing this compound’s chronic toxicity?

- Methodological Answer : Employ a cohort model with staggered dosing (e.g., 6–12 months) in preclinical models. Monitor biomarkers (e.g., liver enzymes, histopathology) at fixed intervals. Use survival analysis (Kaplan-Meier curves) and Cox proportional hazards models to quantify risk. Include interim analyses to adjust protocols ethically .

Methodological Guidance for Data Contradictions

- Triangulation : Cross-validate results using orthogonal techniques (e.g., Western blot vs. ELISA for protein quantification) .

- Replication : Collaborate with independent labs to verify findings under standardized conditions .

- Pre-registration : Submit hypotheses and protocols to platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.